molecular formula C18H25ClN2O4S B298629 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Número de catálogo B298629
Peso molecular: 400.9 g/mol
Clave InChI: XJKZAKFTINWYJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide exerts its anti-cancer effects by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide disrupts B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents in preclinical models, making it a potentially valuable combination therapy. However, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has some limitations as a research tool, including its cost and availability, as well as the need for specialized equipment and expertise to perform the necessary assays.

Direcciones Futuras

There are several potential future directions for research on 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One area of interest is the development of combination therapies that include 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another area of interest is the investigation of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and to identify potential biomarkers of response to therapy.

Métodos De Síntesis

The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves several chemical reactions, including the condensation of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)amine, followed by the addition of a base, such as potassium carbonate, to form the final product. The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable candidate for further development.

Aplicaciones Científicas De Investigación

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have demonstrated that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents.

Propiedades

Nombre del producto

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Fórmula molecular

C18H25ClN2O4S

Peso molecular

400.9 g/mol

Nombre IUPAC

4-chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C18H25ClN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h6-9,16H,1-5,10-14H2

Clave InChI

XJKZAKFTINWYJT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canónico

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.